molecular formula C14H19NO4 B1443097 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid CAS No. 877858-16-7

4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid

Cat. No.: B1443097
CAS No.: 877858-16-7
M. Wt: 265.3 g/mol
InChI Key: MFSXNPUVPYWTBN-UHFFFAOYSA-N
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Description

4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid is a chemical compound characterized by its molecular structure, which includes a benzene ring substituted with a tert-butoxycarbonylamino group and a methyl group. This compound is primarily used in organic synthesis and pharmaceutical research due to its unique chemical properties.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis typically begins with 3-methylbenzoic acid as the starting material.

  • Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl (Boc) protection to prevent unwanted reactions.

  • Methylation: The methyl group is introduced through a methylation reaction, often using reagents like methyl iodide or dimethyl sulfate.

  • Deprotection: The Boc group is removed under acidic conditions to yield the final product.

Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring purity and yield optimization. Continuous flow chemistry and automated synthesis platforms are often employed to enhance efficiency and reduce costs.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromic acid.

  • Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4).

  • Substitution: Nucleophilic substitution reactions can occur, especially at the benzene ring, using various electrophiles.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate (KMnO4), chromic acid (H2CrO4)

  • Reduction: Lithium aluminum hydride (LiAlH4), hydrogen gas (H2) with a catalyst

  • Substitution: Methyl iodide (CH3I), dimethyl sulfate ((CH3)2SO4)

Major Products Formed:

  • Oxidation: Benzoic acid derivatives

  • Reduction: Alcohols or amines

  • Substitution: Methylated benzene derivatives

Scientific Research Applications

Chemistry: This compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the synthesis of biologically active compounds, such as enzyme inhibitors and receptor ligands. Medicine: The compound is utilized in drug discovery and development, particularly in the design of new therapeutic agents. Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid exerts its effects depends on its specific application. In drug discovery, it may act as an inhibitor by binding to specific enzyme active sites or receptor sites, thereby modulating biological pathways.

Molecular Targets and Pathways Involved:

  • Enzymes: Specific enzymes that are targeted by the compound in biological systems.

  • Receptors: Receptor sites where the compound binds to exert its effects.

Comparison with Similar Compounds

  • 4-((Tert-butoxycarbonylamino)butyric acid: Similar structure but with a longer carbon chain.

  • 3-Methylbenzoic acid: Similar core structure without the Boc group.

  • 4-((Tert-butoxycarbonylamino)benzoic acid: Similar Boc group but without the methyl group.

Uniqueness: 4-((Tert-butoxycarbonylamino)methyl)-3-methylbenzoic acid is unique due to its specific combination of the Boc group and the methyl group on the benzene ring, which provides distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the importance and versatility of this compound in various scientific and industrial applications. Its unique structure and reactivity make it a valuable compound in organic synthesis and pharmaceutical research.

Properties

IUPAC Name

3-methyl-4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO4/c1-9-7-10(12(16)17)5-6-11(9)8-15-13(18)19-14(2,3)4/h5-7H,8H2,1-4H3,(H,15,18)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFSXNPUVPYWTBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C(=O)O)CNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-(tert-Butoxycarbonylamino-methyl)-3-methyl-benzoic acid methyl ester from Example E2h.3 (1.04 g, 3.7 mmol) was dissolved in dioxan (20 ml). 1N NaOH solution (5.6 ml, 5.6 mmol) was added and the mixture was stirred for 18 h at room temperature then concentrated in vacuo. The residue was redissolved in EtOAc, washed with 1N KHSO4 then brine, dried and concentrated in vacuo to yield the title compound (800 mg, 81%).
Name
4-(tert-Butoxycarbonylamino-methyl)-3-methyl-benzoic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
5.6 mL
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Three
Yield
81%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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